molecular formula C18H22N2O3S B492553 1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine CAS No. 667912-02-9

1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine

Cat. No.: B492553
CAS No.: 667912-02-9
M. Wt: 346.4g/mol
InChI Key: YLESHYVQEVTISV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine is a piperazine-based research chemical offered for use in non-clinical laboratory studies. Piperazine derivatives are a significant area of scientific interest due to their broad range of potential biological activities and are frequently investigated as key intermediates in synthetic organic chemistry and pharmaceutical research . While specific data on this exact sulfonylated derivative is limited, related compounds such as 1-(4-methoxyphenyl)piperazine (MeOPP) are known to be subjects of metabolic and structural studies . The presence of the methoxyphenyl and tolylsulfonyl groups suggests this compound may be of value in exploring structure-activity relationships, enzyme inhibition, or as a synthetic precursor for further chemical transformation. Researchers can utilize this material for in-vitro investigations, analytical method development, and as a building block in the synthesis of more complex molecules. This product is strictly for professional research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-(3-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-15-4-3-5-18(14-15)24(21,22)20-12-10-19(11-13-20)16-6-8-17(23-2)9-7-16/h3-9,14H,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLESHYVQEVTISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

Piperazine reacts with electrophilic aromatic precursors under basic conditions. For example, 1-(4-methoxyphenyl)piperazine can be synthesized by reacting piperazine with 4-methoxybromobenzene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand such as BINAP. This Buchwald-Hartwig coupling facilitates C–N bond formation, yielding the monosubstituted piperazine intermediate.

Key Reaction Parameters

  • Catalyst System : Pd(OAc)₂/BINAP or Pd₂(dba)₃.

  • Base : Sodium tert-butoxide or potassium carbonate.

  • Solvent : Toluene or acetonitrile.

  • Temperature : 100–110°C under reflux.

Sulfonylation of Piperazine

The sulfonylation step involves treating 1-(4-methoxyphenyl)piperazine with m-toluenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or THF). Triethylamine is typically added to scavenge HCl, driving the reaction to completion.

Optimization Considerations

  • Stoichiometry : A 1:1 molar ratio of piperazine to sulfonyl chloride minimizes di-substitution.

  • Workup : Aqueous extraction removes unreacted reagents, followed by chromatography or recrystallization for purification.

Detailed Synthesis Protocols

Method A: Two-Step Coupling and Sulfonylation

Step 1: Synthesis of 1-(4-Methoxyphenyl)Piperazine

  • Combine piperazine (11.5 mmol), 4-methoxybromobenzene (3.8 mmol), Pd(OAc)₂ (0.017 g), BINAP (0.049 g), and sodium tert-butoxide (4.2 mmol) in dry toluene.

  • Reflux at 110°C for 20 hours under nitrogen.

  • Filter through Celite, concentrate, and extract with 1.5 N HCl.

  • Neutralize with NaOH and purify via column chromatography (9:1 CHCl₃/MeOH).

Step 2: Sulfonylation with m-Toluenesulfonyl Chloride

  • Dissolve 1-(4-methoxyphenyl)piperazine (3.8 mmol) in DCM.

  • Add m-toluenesulfonyl chloride (4.2 mmol) and triethylamine (5.6 mmol).

  • Stir at room temperature for 12 hours.

  • Wash with water, dry over Na₂SO₄, and recrystallize from ethanol.

Yield : 55–65% (over two steps).

Method B: One-Pot Sequential Functionalization

A modified approach condenses the two steps into a single reaction vessel:

  • React piperazine with 4-methoxybromobenzene and m-toluenesulfonyl chloride simultaneously using a Pd catalyst.

  • Employ a phase-transfer agent (e.g., tetrabutylammonium iodide) to enhance reactivity.

Advantages : Reduced purification steps.
Challenges : Lower regioselectivity (∼40% yield).

Comparative Analysis of Synthetic Routes

MethodConditionsYieldPurityKey Advantages
A Two-step, Pd-catalyzed65%>95%High regioselectivity
B One-pot, phase-transfer40%85–90%Faster synthesis

Catalyst Impact : Palladium-based systems (Method A) outperform non-catalytic methods in yield and selectivity.
Solvent Choice : Toluene and acetonitrile minimize side reactions compared to polar solvents like DMF.

Mechanistic Insights

C–N Bond Formation

The Buchwald-Hartwig coupling proceeds via oxidative addition of the aryl halide to Pd(0), followed by amine coordination and reductive elimination. The methoxy group’s electron-donating effect enhances the electrophilicity of the aryl bromide, facilitating substitution.

Sulfonylation Dynamics

The sulfonyl chloride reacts with the secondary amine of piperazine through a nucleophilic acyl substitution mechanism. Steric hindrance from the m-tolyl group slows the reaction, necessitating extended stirring times.

Scalability and Industrial Considerations

Challenges :

  • Palladium catalysts increase costs at scale.

  • Column chromatography is impractical for large batches.

Solutions :

  • Replace Pd with cheaper Ni catalysts in high-pressure reactors.

  • Use recrystallization (ethanol/water) instead of chromatography.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction times by 50% while maintaining yields.

Flow Chemistry

Continuous flow systems improve heat transfer and mixing, enhancing reproducibility for high-volume production .

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The methoxy group and the sulfonyl group can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Analgesic Properties

Research indicates that piperazine derivatives, including 1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine, exhibit significant analgesic effects. These compounds are believed to interact with pain pathways in the central nervous system, providing relief similar to traditional analgesics. Experimental studies have demonstrated their efficacy using models like the D'Amour-Smith method, which assesses pain response in animal subjects .

Antitussive Effects

The compound has also been investigated for its potential as an antitussive agent. It has been shown to suppress cough reflexes effectively, making it a candidate for developing new cough medications . This application is particularly relevant in the context of respiratory conditions where cough suppression is desired.

Piperazine Derivatives in Recreational Use

Piperazine derivatives, including the compound , are often found in designer drugs marketed as recreational substances. Studies have analyzed their effects when combined with other psychoactive agents like BZP (benzylpiperazine) and TFMPP (3-trifluoromethylphenylpiperazine). These combinations can mimic the effects of MDMA, leading to increased interest in their pharmacokinetics and potential health risks associated with their use .

Detection Methods

Recent advancements have led to the development of rapid detection methods for piperazine derivatives in biological samples using liquid chromatography-mass spectrometry (LC-MS). This technique allows for the identification and quantification of these compounds in various matrices, aiding forensic investigations and public health monitoring .

Synthesis Techniques

The synthesis of this compound involves several steps that can be optimized for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) have been employed to separate and analyze this compound effectively . The use of specific mobile phases enhances the resolution during chromatographic processes.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of piperazine derivatives. Modifications to the methoxy and sulfonyl groups have been studied to enhance potency and reduce side effects . These SAR studies provide insights into how structural changes can influence biological activity.

Clinical Trials

Clinical trials involving piperazine derivatives have revealed important data regarding their safety and efficacy profiles. For instance, studies assessing the effects of this compound on human subjects have indicated promising results concerning pain management without significant adverse effects .

Toxicological Assessments

Toxicological studies have highlighted potential risks associated with recreational use of this compound and its derivatives. Reports indicate that high doses can lead to severe side effects such as seizures and serotonin syndrome, necessitating further investigation into safe dosage levels and long-term effects .

Data Table: Summary of Applications

Application AreaDetails
Analgesic PropertiesEffective pain relief demonstrated in animal models
Antitussive EffectsPotential use in cough medications
Designer Drug ResearchFound in recreational drugs; mimics MDMA effects
Detection MethodsRapid LC-MS techniques developed for identification in biological samples
Synthesis TechniquesHPLC used for separation; optimization of synthesis methods reported
Structure-Activity RelationshipStudies show modifications can enhance potency and reduce side effects
Clinical TrialsPromising results in pain management; ongoing assessments needed
Toxicological AssessmentsRisks include seizures; need for safe dosage determination

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with structural similarities to 1-(4-methoxyphenyl)-4-(m-tolylsulfonyl)piperazine are compared below based on substituents, physicochemical properties, and biological activities:

Structural Analogues and Substituent Effects

Compound Name R1 (N1-Substituent) R2 (N4-Substituent) Key Features
This compound 4-Methoxyphenyl m-Tolylsulfonyl Meta-sulfonyl group may introduce steric hindrance; 4-methoxy enhances lipophilicity.
1-(4-Methoxyphenyl)-4-(p-tolylsulfonyl)piperazine 4-Methoxyphenyl p-Tolylsulfonyl Para-sulfonyl group offers linear geometry, potentially improving receptor binding.
1-(2-Methoxyphenyl)-4-(phthalimido-butyl)piperazine 2-Methoxyphenyl Phthalimido-butyl Ortho-methoxy group reduces steric bulk; phthalimido enhances 5-HT1A affinity (Ki = 0.6 nM).
1-(4-Methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)piperazine 4-Methoxyphenyl 3-Phenoxy-2-hydroxypropyl Hydrophilic side chain improves solubility; inhibits Candida albicans virulence.
1-(4-Chlorobenzhydryl)-4-(4-nitrobenzoyl)piperazine 4-Chlorobenzhydryl 4-Nitrobenzoyl Bulky substituents enhance cytotoxicity (IC50 < 10 µM on multiple cancer cell lines).

Physicochemical Properties

  • Solubility : Sulfonyl groups improve aqueous solubility via hydrogen bonding, as demonstrated in sulfonamide-based piperazines .
  • pKa Modulation : Piperazine’s basic nitrogen atoms (pKa ~9.5) are influenced by substituents; electron-withdrawing sulfonyl groups lower pKa, affecting ionization and bioavailability .

Research Findings and Implications

  • Synthetic Feasibility : Sulfonyl piperazines are synthesized in moderate-to-high yields (32–67%) via alkylation or acylation reactions, as seen in analogous compounds .
  • Meta vs. Para Substitution : Meta-substituted sulfonyl groups may reduce metabolic stability compared to para-substituted analogs due to increased steric exposure to enzymes .

Biological Activity

1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This compound's structural features position it as a promising candidate for various therapeutic applications, including anticancer and antidepressant properties.

Chemical Structure

The compound can be described by the following structural formula:

C16H20N2O2S\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{O}_2\text{S}

Anticancer Activity

Several studies have evaluated the anticancer properties of piperazine derivatives, including this compound. The compound has shown significant antiproliferative effects against various cancer cell lines.

In Vitro Studies

Research indicates that piperazine derivatives can induce apoptosis and inhibit cell proliferation in cancer cells. For instance, one study reported that derivatives with similar structures demonstrated IC50 values as low as 15.05 µM against hepatocellular carcinoma (HePG-2) cells, indicating potent anticancer activity .

Table 1: Antiproliferative Activity of Piperazine Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Compound 23HePG-215.05
Compound 24HCT-11617.23

The proposed mechanism for the anticancer activity of piperazine derivatives involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Compounds similar to this compound have been shown to bind to tubulin at the colchicine site, effectively preventing microtubule polymerization .

Neuropharmacological Effects

In addition to its anticancer properties, this compound may also exhibit neuropharmacological effects. Research on structurally related piperazine derivatives suggests they can bind to serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders .

Antidepressant Activity

Studies have demonstrated that compounds with similar piperazine structures display antidepressant-like effects in animal models, suggesting potential therapeutic applications for mood disorders. The binding affinity to serotonin receptors correlates with improved behavioral outcomes in depression models .

Table 2: Binding Affinity of Piperazine Derivatives

CompoundReceptor TypepKi (nM)
This compound5-HT1ATBD
Compound X5-HT2ATBD

Case Study 1: Anticancer Evaluation

In a recent study, a series of piperazine derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines, including MCF-7 and HCT-116. The results indicated that certain modifications to the piperazine scaffold significantly enhanced antiproliferative activity .

Case Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological properties of related compounds, revealing their potential as anxiolytics and antidepressants. The study highlighted the importance of the methoxy group in enhancing receptor binding affinity .

Q & A

Q. Advanced: How can coupling reaction conditions be optimized to improve yield and purity?

Answer (Basic):
The compound is typically synthesized via coupling reactions between substituted benzoic acids and 1-(4-methoxyphenyl)piperazine. For example, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) is used as a dehydrating agent to facilitate amide bond formation. Reaction conditions involve dichloromethane (DCM) or tetrahydrofuran (THF) as solvents at room temperature for 12–24 hours. Purification is achieved via column chromatography or crystallization .

Answer (Advanced):
Optimization involves adjusting stoichiometric ratios (e.g., 1.2 equivalents of EDC relative to the benzoic acid), solvent polarity, and reaction temperature. Microwave-assisted synthesis can reduce reaction time from hours to minutes. Monitoring by thin-layer chromatography (TLC) or LC-MS ensures intermediate stability. For example, substituting DCM with dimethylformamide (DMF) increases solubility of polar intermediates, while adding catalytic 4-dimethylaminopyridine (DMAP) enhances coupling efficiency. Post-synthetic purification via preparative HPLC improves purity (>98%) for crystallography .

Basic: What spectroscopic techniques are used to characterize this compound?

Q. Advanced: How do crystallographic methods resolve structural ambiguities in derivatives?

Answer (Basic):
Nuclear magnetic resonance (¹H/¹³C NMR) confirms substituent positions and piperazine ring conformation. Mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies sulfonyl (S=O, ~1350 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .

Answer (Advanced):
Single-crystal X-ray diffraction (SC-XRD) resolves disorder in aromatic rings (e.g., in halogenated derivatives) by refining occupancy factors. For example, compound III (2-chloro derivative) showed a 94.2:5.8 disorder ratio between two aroyl ring orientations. Hydrogen-bonding patterns (C–H⋯O) and π-π stacking interactions are analyzed using Mercury software to predict supramolecular assembly and stability .

Basic: How is the compound’s stability assessed under varying pH and temperature?

Q. Advanced: What strategies mitigate degradation in biological assays?

Answer (Basic):
Stability is tested via accelerated degradation studies:

  • pH stability: Incubate in buffers (pH 1–13) at 37°C for 24 hours, monitored by HPLC.
  • Thermal stability: Heat at 40–80°C for 48 hours; analyze by TGA/DSC for decomposition thresholds .

Answer (Advanced):
Lyophilization enhances stability for in vitro studies. Adding antioxidants (e.g., ascorbic acid) prevents sulfonyl group oxidation. For cell-based assays, use serum-free media to avoid protein binding. Encapsulation in cyclodextrin or liposomes improves solubility and reduces hydrolysis in aqueous environments .

Basic: What in vitro models evaluate its biological activity?

Q. Advanced: How are structure-activity relationships (SAR) analyzed for therapeutic potential?

Answer (Basic):
Common assays include:

  • Antimicrobial: MIC testing against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
  • Enzyme inhibition: Tyrosinase or monoamine oxidase (MAO) inhibition via spectrophotometric kinetic assays .

Answer (Advanced):
SAR studies involve synthesizing derivatives with varied substituents (e.g., halogens, methyl groups) on the aryl rings. Molecular docking (AutoDock Vina) predicts binding affinities to targets like dopamine receptors. QSAR models correlate logP values with antiarrhythmic activity, as seen in fluorobenzyl derivatives .

Basic: How do sulfonyl and methoxy groups influence physicochemical properties?

Q. Advanced: What computational tools predict solubility and bioavailability?

Answer (Basic):
The sulfonyl group increases polarity (logP ~2.5) and hydrogen-bond acceptor capacity, while the methoxy group enhances lipophilicity. These groups collectively reduce water solubility (<0.1 mg/mL) but improve membrane permeability (Caco-2 assay Papp >1×10⁻⁶ cm/s) .

Answer (Advanced):
Schrödinger’s QikProp predicts ADMET properties:

  • Solubility: ESOL model estimates logS = -4.2, indicating poor aqueous solubility.
  • Bioavailability: Rule-of-Five violations (MW >500) are mitigated by fragment-based optimization. Molecular dynamics (MD) simulations in lipid bilayers assess passive diffusion .

Basic: What analytical challenges arise in quantifying this compound in mixtures?

Q. Advanced: How are hyphenated techniques used to resolve co-eluting impurities?

Answer (Basic):
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates sulfonated byproducts. UV detection at 254 nm quantifies the compound, with LOD ~0.1 µg/mL .

Answer (Advanced):
LC-MS/MS with multiple reaction monitoring (MRM) distinguishes isomers (e.g., ortho vs. para substitution). High-resolution mass spectrometry (HRMS-Orbitrap) identifies degradation products via exact mass (<5 ppm error). For example, oxidation products show m/z shifts of +16 (sulfoxide) or +32 (sulfone) .

Basic: What safety precautions are required during synthesis?

Q. Advanced: How are occupational exposure limits (OELs) determined for novel derivatives?

Answer (Basic):
Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact (irritation category 2) and inhalation (TLV-TWA <1 mg/m³). Store at 2–8°C under inert gas (N₂) .

Answer (Advanced):
OELs are estimated using REACH guidelines:

  • Acute toxicity: LD50 (rat oral) predicted via ProTox-II (class III, 300–2000 mg/kg).
  • Genotoxicity: Ames test (TA98 strain) confirms mutagenicity potential.
  • Ecotoxicity: ECOSAR predicts aquatic toxicity (LC50 fish >10 mg/L) .

Basic: How is crystallinity assessed for formulation development?

Q. Advanced: What polymorph screening methods ensure batch consistency?

Answer (Basic):
Powder X-ray diffraction (PXRD) identifies crystalline vs. amorphous forms. Differential scanning calorimetry (DSC) measures melting points (e.g., 81–82°C for fluorobenzyl derivatives) .

Answer (Advanced):
High-throughput polymorph screening uses solvent/anti-solvent combinations (e.g., ethanol/water) with varying cooling rates. Raman spectroscopy tracks phase transitions during crystallization. For hygroscopic forms, dynamic vapor sorption (DVS) assesses moisture uptake .

Basic: What are common byproducts in its synthesis?

Q. Advanced: How are reaction mechanisms validated to minimize side products?

Answer (Basic):
Major byproducts include:

  • Unreacted benzoic acids (removed via acid-base extraction).
  • Sulfonated intermediates (purified by silica gel chromatography) .

Answer (Advanced):
Density functional theory (DFT) calculations (Gaussian 09) model transition states to identify competing pathways (e.g., SN1 vs. SN2). Isotopic labeling (¹⁸O) traces sulfonate ester formation. In situ IR monitors intermediate stability to adjust reaction kinetics .

Basic: How is the compound’s stability in biological matrices evaluated?

Q. Advanced: What metabolomics approaches identify in vitro degradation pathways?

Answer (Basic):
Incubate with liver microsomes (human/rat) at 37°C for 1–4 hours. Quench with acetonitrile, then analyze by LC-MS for parent compound depletion .

Answer (Advanced):
High-resolution mass spectrometry (HRMS)-based metabolomics maps phase I/II metabolites. Cytochrome P450 inhibition assays (CYP3A4, 2D6) identify metabolic hotspots. Molecular networking (GNPS) clusters degradation products, revealing hydroxylation or glucuronidation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.